An In-depth Technical Guide to the Chemical Properties of 3-Bromo-5-fluorobenzotrifluoride
An In-depth Technical Guide to the Chemical Properties of 3-Bromo-5-fluorobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-fluorobenzotrifluoride is a halogenated aromatic compound that serves as a versatile building block in organic synthesis. Its unique electronic properties, stemming from the presence of bromo, fluoro, and trifluoromethyl substituents on the benzene ring, make it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] The trifluoromethyl group, in particular, enhances lipophilicity, which can improve the bioavailability of drug candidates.[2] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 3-Bromo-5-fluorobenzotrifluoride.
Chemical and Physical Properties
The fundamental physicochemical properties of 3-Bromo-5-fluorobenzotrifluoride are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.
| Property | Value | Reference(s) |
| CAS Number | 130723-13-6 | [2][3] |
| Molecular Formula | C₇H₃BrF₄ | [2][3] |
| Molecular Weight | 243.00 g/mol | [2][3] |
| Appearance | Colorless to light yellow clear liquid | [2] |
| Boiling Point | 139 °C | [2] |
| Density | 1.71 g/cm³ | [2] |
| Refractive Index (n20/D) | 1.46 | [2] |
| Purity | ≥ 98% (GC) | [2] |
| IUPAC Name | 1-bromo-3-fluoro-5-(trifluoromethyl)benzene | [3] |
| InChI | InChI=1S/C7H3BrF4/c8-5-1-4(7(10,11)12)2-6(9)3-5/h1-3H | [3] |
| InChIKey | LIGBGEJPUQBLTG-UHFFFAOYSA-N | [3] |
| SMILES | C1=C(C=C(C(=C1)F)Br)C(F)(F)F | [3] |
| Storage Conditions | 2 - 8 °C | [2] |
Synthesis and Reactivity
Representative Experimental Protocol: Electrophilic Bromination
The following is a representative protocol for the bromination of a similar trifluoromethyl-substituted benzene derivative, which can be adapted for the synthesis of 3-Bromo-5-fluorobenzotrifluoride. This procedure is based on the synthesis of 1-bromo-3-nitro-5-trifluoromethyl-benzene.[4]
Reaction: Bromination of 1-nitro-3-trifluoromethyl-benzene
Materials:
-
1-nitro-3-trifluoromethyl-benzene
-
Dichloromethane (CH₂Cl₂)
-
Concentrated Sulfuric Acid (98%)
-
1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione (DBDMH)
-
2 M Sodium Hydroxide (NaOH) solution
-
Hexane
-
5% aqueous Sodium Metabisulfite (Na₂S₂O₅) solution
-
8% aqueous Sodium Bicarbonate (NaHCO₃) solution
-
10% aqueous Sodium Chloride (NaCl) solution
Procedure:
-
In a reaction vessel, dissolve 1-nitro-3-trifluoromethyl-benzene (300 mmol) in dichloromethane (240 mL).
-
Over a period of 10 minutes, add 98% sulfuric acid (840 mmol) to the vigorously stirred solution.
-
Warm the resulting biphasic mixture to 35°C.
-
Add 1,3-dibromo-5,5-dimethyl-imidazolidine-2,4-dione (180 mmol) in six equal portions over five hours.
-
Continue stirring the mixture at 35°C for an additional 19 hours. Monitor the reaction progress by HPLC to confirm the consumption of the starting material.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly add the reaction mixture to a stirred 2 M aqueous NaOH solution (210 mL) cooled in an ice-water bath, maintaining the temperature between 0-5°C.
-
Separate the two layers and extract the aqueous layer with hexane (3 x 200 mL).
-
Combine the organic layers and wash sequentially with water (200 mL), 5% aqueous sodium metabisulfite solution (2 x 200 mL), 8% aqueous NaHCO₃ solution (200 mL), and 10% aqueous NaCl solution (200 mL).
-
Evaporate the solvent under reduced pressure at 45°C.
-
Purify the resulting liquid by distillation under reduced pressure (0.71 mbar, bath temperature 70-80°C) to yield 1-bromo-3-nitro-5-trifluoromethyl-benzene.
Applications in Organic Synthesis
3-Bromo-5-fluorobenzotrifluoride is a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its bromo-substituent allows for a variety of cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Use as a Precursor in Pharmaceutical Synthesis
A notable application of 3-Bromo-5-fluorobenzotrifluoride is in the synthesis of substituted imidazole derivatives, which are common scaffolds in medicinal chemistry. A specific example is its use in the preparation of 1-[3-Bromo-5-(trifluoromethyl)phenyl]-4-methyl-1H-imidazole.[5][6]
Reaction Scheme:
Caption: Synthetic pathway for 1-[3-Bromo-5-(trifluoromethyl)phenyl]-4-methyl-1H-imidazole.
Detailed Experimental Protocol: Synthesis of 1-[3-Bromo-5-(trifluoromethyl)phenyl]-4-methyl-1H-imidazole[5][6]
Materials:
-
3-Bromo-5-fluorobenzotrifluoride (XXV)
-
4-methylimidazole
-
Sodium hydride (60% in oil)
-
1-methyl-2-pyrrolidinone (NMP)
-
Water
Procedure:
-
In a 2 L, 4-neck, round-bottom flask equipped with a mechanical stirrer, digital thermometer, and nitrogen inlet/outlet, charge 1-methyl-2-pyrrolidinone (113 g) and sodium hydride (8.0 g, 60% in oil) under a nitrogen purge.
-
Stir the mixture at 20-25°C for 15 minutes.
-
Slowly add a solution of 4-methylimidazole (17.6 g) in 1-methyl-2-pyrrolidinone (181 g) to the mixture over 30 minutes, maintaining the batch temperature between 20-25°C.
-
After the addition, stir the mixture at 20-25°C for 2 hours.
-
Slowly add a solution of 3-bromo-5-fluorobenzotrifluoride (40 g) in 1-methyl-2-pyrrolidinone (76 g) to the mixture over 10 minutes, maintaining the batch temperature between 20-25°C.
-
Stir the mixture at 20-25°C for 16 hours.
-
Slowly add water (720 g) to the mixture over 3 hours, maintaining the batch temperature between 20-25°C.
-
After the addition, stir the mixture at 20-25°C for 1 hour to precipitate the product.
-
Isolate the product by filtration and wash with water.
-
Dry the product to obtain 1-[3-Bromo-5-(trifluoromethyl)phenyl]-4-methyl-1H-imidazole.
Potential for Suzuki-Miyaura Cross-Coupling Reactions
The bromine atom in 3-Bromo-5-fluorobenzotrifluoride makes it an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the introduction of a wide variety of aryl and heteroaryl groups at the 3-position, further expanding its utility in the synthesis of diverse molecular scaffolds for drug discovery and materials science.[7][8][9][10]
General Workflow for Suzuki-Miyaura Coupling:
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Spectroscopic Data
While detailed spectral assignments for 3-Bromo-5-fluorobenzotrifluoride are not extensively published, general characteristics for similar fluorinated aromatic compounds can be anticipated.
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with multiplicities and coupling constants influenced by the neighboring fluorine and bromine atoms.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the seven carbon atoms, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to coupling with the three fluorine atoms. The carbons bonded to bromine and fluorine will also exhibit characteristic shifts.
-
¹⁹F NMR: The fluorine-19 NMR is a powerful tool for characterizing this molecule. It is expected to show two distinct signals: one for the fluorine atom on the aromatic ring and another for the trifluoromethyl group. The chemical shifts and coupling patterns will provide valuable structural information.[11][12][13][14]
-
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes). Fragmentation patterns will likely involve the loss of bromine, fluorine, and the trifluoromethyl group.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H, C-F, C-Br, and C=C bonds in an aromatic system.
Safety and Handling
3-Bromo-5-fluorobenzotrifluoride should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as an irritant and may cause skin and eye irritation. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
3-Bromo-5-fluorobenzotrifluoride is a valuable and versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals and other advanced materials. Its unique combination of functional groups allows for a wide range of chemical transformations, making it a key building block for the creation of complex molecular architectures. This guide provides a foundational understanding of its chemical properties and synthetic utility, serving as a valuable resource for researchers and scientists in the field of organic and medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. 3-Bromo-5-fluorobenzotrifluoride | C7H3BrF4 | CID 2736323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-BROMO-5-NITROBENZOTRIFLUORIDE synthesis - chemicalbook [chemicalbook.com]
- 5. EP2266961B1 - Process for the synthesis of organic compounds - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. tcichemicals.com [tcichemicals.com]
- 11. azom.com [azom.com]
- 12. magritek.com [magritek.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
